Norfluoxetine Oxalate

CYP2D6 inhibition drug-drug interaction enantioselectivity

Quantifying the long-lived fluoxetine metabolite norfluoxetine in biological matrices demands a certified reference standard to ensure LC-MS/MS method validity. Norfluoxetine oxalate (CAS 107674-50-0) is the definitive CRM, supplied at ≥98% purity with 4-year -20°C stability. Use it to validate CYP2D6 inhibition assays (Ki=0.31 µM for S-enantiomer) and 5-HT2C receptor binding studies (Ki=203 nM) that cannot be performed with fluoxetine alone. Available as a neat solid or 1.0 mg/mL methanol solution for forensic, clinical, and preclinical workflows.

Molecular Formula C18H18F3NO5
Molecular Weight 385.3 g/mol
CAS No. 107674-50-0
Cat. No. B169555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfluoxetine Oxalate
CAS107674-50-0
Molecular FormulaC18H18F3NO5
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6)
InChIKeyFDWJCEPFCGIDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfluoxetine Oxalate Reference Standard


Norfluoxetine Oxalate (CAS 107674-50-0) is the oxalate salt of norfluoxetine, the primary active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine [1]. It is supplied as a high-purity solid (typically ≥98%) and is extensively utilized in analytical chemistry as a certified reference material (CRM) for the quantitation of norfluoxetine levels in biological matrices via LC-MS/MS or GC/MS . Beyond its analytical utility, norfluoxetine oxalate serves as a critical tool in preclinical pharmacology to elucidate the distinct pharmacodynamic and pharmacokinetic contributions of this long-lived metabolite to the overall effects of fluoxetine, including its potent inhibition of CYP2D6 and direct antagonism of the 5-HT2C receptor [2][3].

1
Certified reference material (ISO 17034) for LC-MS/MS bioanalytical method validation
2
Racemic norfluoxetine oxalate supporting enantiomer-specific CYP2D6 inhibition studies
3
Active metabolite tool for 5-HT2C receptor antagonist pharmacology research

Why SSRIs Cannot Substitute for Norfluoxetine Oxalate


Norfluoxetine oxalate is not a general-purpose SSRI tool; its utility is defined by its precise molecular identity and certified composition, which directly address specific analytical and pharmacological questions that parent compounds like fluoxetine or alternative SSRIs (e.g., paroxetine, sertraline) cannot. First, as a primary metabolite with a distinct CYP2D6 inhibition profile (Ki = 0.31 µM for the potent S-enantiomer) [1], it is essential for studies investigating fluoxetine's prolonged, metabolite-driven drug-drug interactions, which persist long after the parent drug is cleared [2]. Second, its unique role as a 5-HT2C receptor antagonist (Ki = 203 nM) differentiates its pharmacodynamic signature from other SSRIs like citalopram (Ki = 298 nM) [3]. Third, as an ISO 17034-certified reference material with defined stability (≥4 years at -20°C), it is a non-substitutable analytical standard for validated LC-MS/MS methods required in regulatory submissions, unlike uncharacterized or impure analogs .

CYP2D6 profiling
Norfluoxetine oxalate CRM: enantiomer-specific inhibitory profile with reported S-norfluoxetine Ki context
Fluoxetine HCl or other SSRIs: different CYP2D6 inhibition magnitude and stereoselectivity may not transfer; metabolite-driven DDI modeling requires this reference
5-HT2C receptor studies
Norfluoxetine oxalate: defined 5-HT2C antagonist affinity (reported Ki 203 nM) and selectivity profile
Citalopram, fluoxetine or other SSRIs: different 5-HT2C binding potency and selectivity; may confound interpretation of receptor-mediated effects
Analytical standard
CRM-grade norfluoxetine oxalate: ISO 17034 certified, defined stability ≥4 years at -20°C
Research-grade or uncertified material: unknown purity, stability, and metrological traceability; may not meet method validation requirements

Norfluoxetine Oxalate Performance Advantages


Enantiomer-Specific CYP2D6 Inhibition

Norfluoxetine oxalate, as the racemic mixture, contains both enantiomers; however, its primary pharmacological relevance stems from the potent CYP2D6 inhibition of the S-enantiomer. In vitro studies using human liver microsomes demonstrate that S-norfluoxetine competitively inhibits CYP2D6-mediated bufuralol 1'-hydroxylation with a Ki of 0.31 ± 0.04 µM. This is approximately 5-fold more potent than the R-enantiomer (Ki = 1.48 ± 0.27 µM) and nearly as potent as the parent S-fluoxetine (Ki = 0.22 ± 0.11 µM) [1]. This quantitative difference in inhibitory potency between enantiomers is critical for understanding the stereoselective contribution of norfluoxetine to fluoxetine's prolonged drug-drug interaction liability.

CYP2D6 enantiomer inhibition
Head-to-head
S-norfluoxetine Ki = 0.31 µM; R-norfluoxetine Ki = 1.48 µM; S-fluoxetine Ki = 0.22 µM (human liver microsomes)
Supports stereospecific CYP2D6 inhibition profiling context
4.8-fold more potent S- vs R-enantiomer; quantitative basis for metabolite-driven DDI models
CYP2D6 inhibition drug-drug interaction enantioselectivity

In Vivo Enantioselective Serotonin Uptake Inhibition

The in vivo functional relevance of the enantiomeric difference is confirmed ex vivo. In rat brain, S-norfluoxetine inhibits serotonin (5-HT) uptake with an ED50 of 3 mg/kg intraperitoneally (7.3 µmol/kg), 4.7 mg/kg subcutaneously (11.4 µmol/kg), and 9 mg/kg orally (21.9 µmol/kg). In stark contrast, the R-enantiomer required doses exceeding 20 mg/kg intraperitoneally (>48.6 µmol/kg) to achieve a similar effect [1]. This >6-fold difference in potency demonstrates that S-norfluoxetine is the primary driver of the metabolite's in vivo pharmacological activity.

In vivo serotonin uptake
Head-to-head
S-norfluoxetine ED50 IP = 3 mg/kg; R-norfluoxetine >20 mg/kg (rat cortex ex vivo)
Reported >6-fold enantiomeric potency difference in serotonin uptake inhibition
S-enantiomer primary driver of in vivo pharmacological response
serotonin uptake inhibition ex vivo pharmacology enantioselectivity

Selective 5-HT2C Receptor Antagonism

Norfluoxetine possesses a unique pharmacodynamic fingerprint among antidepressants, acting as a direct antagonist at the serotonin 5-HT2C receptor. In radioligand binding assays using the rat choroid plexus, norfluoxetine inhibited [3H]mesulergine binding with a Ki of 203 nM. While less potent than fluoxetine (Ki = 55.4 nM), it is more potent than citalopram (Ki = 298 nM) [1]. Critically, comparative [3H]ketanserin (5-HT2A) binding assays reveal that norfluoxetine, like fluoxetine and citalopram, shows 10- to 23-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor. This selectivity contrasts with tricyclic antidepressants (TCAs) like imipramine, which do not exhibit this selectivity and have high affinity for both receptors [1].

5-HT2C receptor affinity
Class-level
Norfluoxetine Ki = 203 nM; fluoxetine Ki = 55.4 nM; citalopram Ki = 298 nM; 10-23× selectivity over 5-HT2A
Defined antagonist profile distinct from parent drug and other SSRIs
Selectivity class-level inference vs. tricyclic antidepressants
5-HT2C receptor antagonist receptor selectivity

Extended Brain Elimination Half-Life

A key differentiator of fluoxetine's metabolite, norfluoxetine, is its extraordinarily long residence time in the brain. In a clinical 19F MRS study of depressed patients at steady-state, the combined fluoxetine-norfluoxetine (CF-norfluoxetine) brain concentration was 13 ± 6 µM (n=4). Following drug discontinuation, the brain elimination half-life for CF-norfluoxetine was 382 ± 48 hours (n=2). This is nearly 5-fold longer than the brain elimination half-life observed for fluvoxamine (79 ± 24 hours, n=4) in the same study [1]. The brain-to-plasma elimination half-life ratio for CF-norfluoxetine was 1.0 ± 0.3, contrasting with 2.2 ± 0.3 for fluvoxamine, indicating different brain retention kinetics [1].

Brain elimination half-life
Reported cross-study
CF-norfluoxetine brain t1/2 = 382 h vs. fluvoxamine 79 h (patient 19F MRS)
Reported prolonged brain retention context for research modeling
4.8-fold longer; supports extended washout study design
brain pharmacokinetics elimination half-life tissue distribution

Certified Reference Material (CRM) Status

Norfluoxetine Oxalate (CAS 107674-50-0) is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This CRM is characterized by metrologically valid procedures and provides certified property values with associated uncertainties, enabling its use as a quantitative analytical reference standard . Critically, the material demonstrates a stability of ≥4 years when stored at -20°C . This level of certification and documented long-term stability is a prerequisite for developing and validating robust LC-MS/MS or GC/MS methods for norfluoxetine quantitation in biological matrices, as required for clinical trial sample analysis, forensic toxicology, and pharmacokinetic studies .

CRM certification & stability
Supplier context
ISO 17034 certified; ≥4 years stability at -20°C (manufacturer data)
Data to verify; supports method validation reproducibility review
Supplier-specified traceability and uncertainty; independent confirmation recommended
certified reference material analytical standard stability

Human Brain Accumulation

The accumulation of fluoxetine and norfluoxetine in the human brain is substantial. In vivo 19F MRS measurements in patients with obsessive-compulsive disorder or major depression revealed a mean brain-to-plasma concentration ratio for the parent drug plus its active metabolite of 2.6 (SD = 1.0; 95% CI = 1.9–3.3) [1]. This indicates that brain concentrations of the active moiety (fluoxetine + norfluoxetine) are, on average, more than twice those found in plasma at steady state. This high level of brain accumulation is a distinguishing feature of fluoxetine and its metabolite compared to other CNS drugs and is essential for understanding its therapeutic and toxicological profiles [1].

Human brain accumulation
Reported
Brain-to-plasma ratio (fluoxetine+norfluoxetine) = 2.6 (SD 1.0) in patient 19F MRS
Supports CNS exposure interpretation in research settings
>2-fold enrichment; relevant for target engagement modeling
brain accumulation tissue distribution human pharmacokinetics

Norfluoxetine Oxalate Application Scenarios


Quantitative Bioanalysis for DDI Studies

Norfluoxetine oxalate CRM is the definitive standard for developing and validating LC-MS/MS methods to quantify norfluoxetine in plasma, serum, urine, or brain tissue. Its certified purity and long-term stability (≥4 years at -20°C) ensure method reproducibility and compliance with regulatory requirements for clinical trial sample analysis. This is critical for studies investigating the prolonged CYP2D6 inhibition caused by norfluoxetine, where accurate measurement of its concentration is needed to predict drug interactions with co-administered CYP2D6 substrates like desipramine or risperidone [1][2].

In Vitro CYP2D6 Inhibition Pharmacology

Researchers investigating the molecular basis of fluoxetine's protracted drug-drug interaction liability require norfluoxetine oxalate to perform in vitro CYP inhibition assays. The compound enables direct measurement of the Ki for CYP2D6 (0.31 µM for S-norfluoxetine) and CYP3A4, allowing for the calculation of mechanistic static models or physiologically based pharmacokinetic (PBPK) models. This is essential for distinguishing the contribution of the metabolite from the parent drug, a task that cannot be accomplished using fluoxetine hydrochloride alone [1].

In Vivo Serotonergic Pharmacology

For studies examining the role of 5-HT2C receptor antagonism in antidepressant efficacy, anxiety, or feeding behavior, norfluoxetine oxalate provides a defined pharmacological tool. Its measured Ki of 203 nM at the 5-HT2C receptor and 10- to 23-fold selectivity over 5-HT2A [1], combined with its in vivo potency for serotonin uptake inhibition (ED50 of 3 mg/kg IP for S-norfluoxetine in rats) [2], allows for the design of experiments that isolate the effects of norfluoxetine from those of the parent drug and other SSRIs with different receptor profiles.

Forensic Toxicology Drug Testing

As a primary metabolite of fluoxetine, norfluoxetine is a key analyte in forensic and clinical toxicology. The use of a certified reference standard, such as the Cerilliant Snap-N-Spike® norfluoxetine oxalate solution, is mandatory for the accurate identification and quantitation of this metabolite in urine drug testing panels by GC-MS or LC-MS/MS [1]. This ensures legal defensibility of results and proper interpretation of fluoxetine compliance or overdose cases.

Application
Selection Property
Validation Focus
CYP2D6 drug-interaction bioanalysis
Certified reference standard (ISO 17034) with long-term stability
LC-MS/MS method accuracy, precision, and matrix-effect review
In vitro CYP2D6 inhibition studies
Enantiomer-specific inhibitory profile (reported Ki context)
Enzyme kinetics and mechanistic DDI model interpretation
5-HT2C receptor pharmacology research
Defined 5-HT2C antagonist affinity and receptor selectivity
Receptor binding and functional assay context
Forensic toxicology screening
CRM-grade analytical standard for metabolite identification
GC-MS/LC-MS/MS method reproducibility and data integrity review

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